molecular formula C12H13NO8 B12347735 Nicotinic acid acyl-b-D-glucuronide

Nicotinic acid acyl-b-D-glucuronide

Cat. No.: B12347735
M. Wt: 299.23 g/mol
InChI Key: RRZLIYOEGIYOQP-YIQYQHPQSA-N
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Description

Glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) is a derivative of glucuronic acid, which is a carboxylic acid form of glucose. This compound is known for its role in the detoxification processes in the liver, where it conjugates with various substances to enhance their solubility and facilitate their excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) typically involves the esterification of glucuronic acid with nicotinic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent to enhance the solubility of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of biocatalysts in industrial settings can also improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols .

Scientific Research Applications

Glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) involves its conjugation with various substances in the liverThe compound interacts with enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glucopyranuronic acid, 1-nicotinate, beta-D- (6CI,8CI) is unique due to its combined properties of glucuronic acid and nicotinic acid. This combination enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C12H13NO8

Molecular Weight

299.23 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid

InChI

InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12-/m0/s1

InChI Key

RRZLIYOEGIYOQP-YIQYQHPQSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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